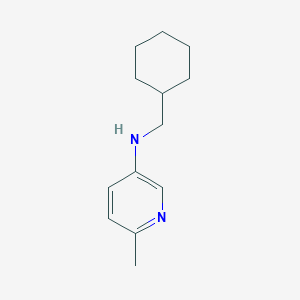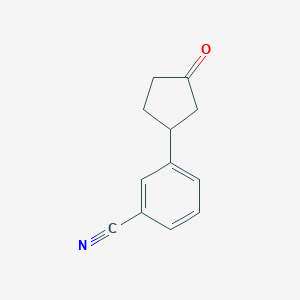
3-(3-Oxocyclopentyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxocyclopentyl)benzonitrile: is an organic compound characterized by the presence of a benzonitrile group attached to a cyclopentyl ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopentyl)benzonitrile typically involves the reaction of cyclopentanone with benzonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxocyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 3-(3-Oxocyclopentyl)benzonitrile is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles and ketones. It can also be used to investigate the metabolic pathways of nitrile-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(3-Oxocyclopentyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles such as amines or thiols. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes that catalyze reactions involving nitriles or ketones.
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Cyclopentanone: A compound with a ketone group attached to a cyclopentyl ring.
4-(3-Oxocyclopentyl)benzonitrile: A similar compound with the ketone group in a different position on the cyclopentyl ring.
Uniqueness: 3-(3-Oxocyclopentyl)benzonitrile is unique due to the combination of a benzonitrile group and a cyclopentyl ring with a ketone functional group.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(3-oxocyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6,11H,4-5,7H2 |
InChI Key |
ARAKEBBOBLIYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


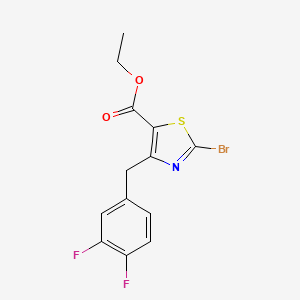
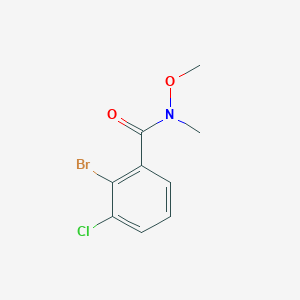
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
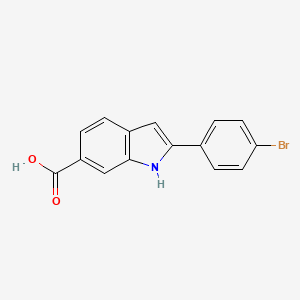

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
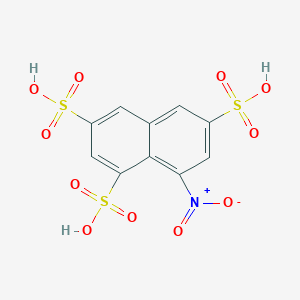
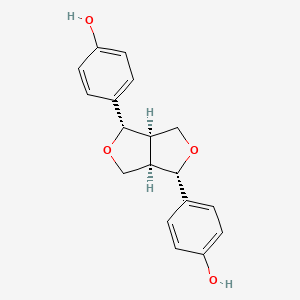
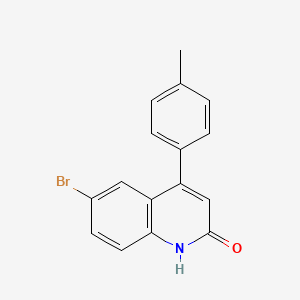
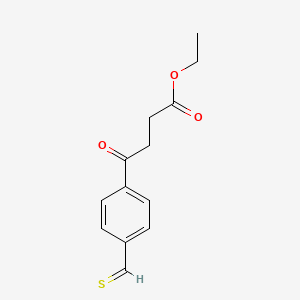


![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
